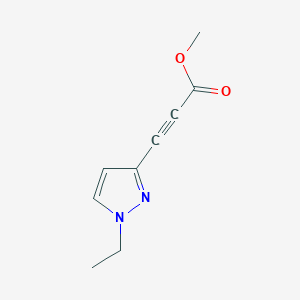

Methyl3-(1-ethyl-1H-pyrazol-3-YL)propiolate

Description

Methyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate is a propiolate ester derivative featuring a pyrazole ring substituted with an ethyl group at the 1-position.

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

methyl 3-(1-ethylpyrazol-3-yl)prop-2-ynoate |

InChI |

InChI=1S/C9H10N2O2/c1-3-11-7-6-8(10-11)4-5-9(12)13-2/h6-7H,3H2,1-2H3 |

InChI Key |

PJMOAGFPJVHCCO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=N1)C#CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

- This method involves the reaction of substituted hydrazines with 1,3-dicarbonyl compounds to form substituted pyrazoles.

- The regioisomeric outcome depends on electronic and steric effects of substituents on the dicarbonyl and hydrazine components.

- For example, when an aryl group is present at one position and an alkyl group at another, regioselectivity can reach 98:2 favoring one isomer.

- Catalysts such as iodine and additives like p-toluenesulfonic acid improve yields and reaction rates.

- Nano-catalysts such as nano-ZnO have been shown to enhance yields significantly in related pyrazole syntheses.

Specific Preparation Methods of Methyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate

Alkylation of Pyrazole Carboxylic Acid Esters

- A classical approach involves alkylation of pyrazole-3-carboxylic acid esters with alkylating agents such as alkyl halides.

- For example, ethylation of 3-methylpyrazole-5-carboxylic acid ethyl ester with ethyl bromide and sodium in absolute alcohol yields a mixture of 1-ethyl-3-methyl-pyrazole-5-carboxylic acid ethyl ester and its isomer 1-ethyl-5-methyl-pyrazole-3-carboxylic acid ethyl ester in a ratio of approximately 1:3.

- The desired 1,3-dialkyl isomer can be isolated by repeated fractional distillation, but yields are moderate due to isomer formation.

- This method is based on the formation of the enolate of 2,4-dicarboxylic acid esters and reaction with N-alkylhydrazinium salts or alkyl halides.

Use of Dimethyl Carbonate as Methylating Agent

- A more recent and efficient method uses dimethyl carbonate as a methylating reagent.

- In this method, 3-ethyl-5-pyrazolecarboxylic acid ethyl ester is reacted with sodium hydride (NaH) and dimethyl carbonate in dimethylformamide (DMF) at 110 °C for 4 hours.

- After reaction completion, unreacted dimethyl carbonate and solvent are removed by reduced pressure distillation.

- The product is extracted with ethyl acetate, washed, dried, and purified by distillation.

- This method yields 1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester with yields ranging from 81.3% to 90.1%, depending on the amount of dimethyl carbonate used.

Comparative Data Table of Preparation Methods

Detailed Reaction Scheme Summaries

Alkylation via Enolate Formation

- Starting from 3-methylpyrazole-5-carboxylic acid ethyl ester, sodium in absolute ethanol generates the enolate.

- Reaction with ethyl bromide introduces the ethyl group at the N-1 position.

- The reaction produces a mixture of positional isomers due to alkylation at different nitrogen atoms.

- Purification involves multiple fractional distillations to isolate the desired 1-ethyl-3-methyl isomer.

Methylation Using Dimethyl Carbonate

- Sodium hydride deprotonates the pyrazole ester in DMF.

- Dimethyl carbonate acts as a methylating agent, transferring a methyl group selectively to the nitrogen.

- The reaction proceeds under relatively mild heating (110 °C) for several hours.

- Workup includes distillation to remove excess reagents and solvent, followed by organic extraction and drying.

- Final purification by distillation yields the desired methylated pyrazole ester in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different pyrazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can have different functional groups attached to the pyrazole ring .

Scientific Research Applications

Methyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor for the development of new pharmaceutical agents.

Industry: The compound is used in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Methyl 3-(1,3-Dimethyl-1H-Pyrazol-4-YL)Propiolate (CAS 1354706-93-6)

Molecular Formula : C₉H₁₀N₂O₂

Molecular Weight : 178.19 g/mol

Key Differences :

- Substituents : The pyrazole ring is substituted with methyl groups at the 1- and 3-positions, compared to the ethyl group at the 1-position in the target compound.

- Lipophilicity : The ethyl group in the target compound may increase lipophilicity, affecting solubility and bioavailability in biological systems.

Ethyl 3-(Trimethylsilyl)Propiolate (CAS 16205-84-8)

Molecular Formula : C₈H₁₄O₂Si

Molecular Weight : 170.28 g/mol

Key Differences :

- Functional Group : The trimethylsilyl (TMS) group replaces the pyrazole ring, significantly altering electronic and steric properties. The TMS group enhances stability and volatility, making this compound useful in silicon-based chemistry .

- Reactivity : The TMS-protected alkyne is less reactive toward nucleophiles compared to the unprotected propiolate in the target compound.

Methyl 1-Methyl-5-(Pyridin-3-YL)-1H-Pyrazole-3-Carboxylate

Molecular Formula : C₁₁H₁₁N₃O₂

Molecular Weight : 217.22 g/mol

Key Differences :

- Applications : The pyridine moiety may improve binding affinity in medicinal chemistry contexts, such as kinase inhibition, compared to the ethyl-pyrazole derivative .

Physical and Chemical Properties

Biological Activity

Methyl 3-(1-ethyl-1H-pyrazol-3-YL)propiolate is an organic compound with a molecular formula of C9H10N2O2, featuring a pyrazole ring and a propiolate moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The structure of methyl 3-(1-ethyl-1H-pyrazol-3-YL)propiolate includes:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Propiolate Moiety : An alkyne derivative that contributes to the compound's reactivity.

The compound's molecular weight is 178.19 g/mol, and it can be synthesized through various methods, including reactions involving hydrazines and malonate derivatives.

Antimicrobial Properties

Recent studies have highlighted the potential of pyrazole derivatives, including methyl 3-(1-ethyl-1H-pyrazol-3-YL)propiolate, as antibiotic adjuvants. Research indicates that certain pyrazole compounds exhibit significant antibacterial activity against multidrug-resistant (MDR) pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae. These compounds can enhance the efficacy of existing antibiotics, making them valuable in combating antibiotic resistance .

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound 1 | 4 | A. baumannii |

| Compound 2 | 8 | K. pneumoniae |

| Methyl 3-(1-ethyl-1H-pyrazol-3-YL)propiolate | TBD | TBD |

The biological activity of methyl 3-(1-ethyl-1H-pyrazol-3-YL)propiolate is hypothesized to involve interactions with specific molecular targets, particularly enzymes and receptors involved in bacterial survival and resistance mechanisms. The pyrazole ring may modulate the activity of kinases and other regulatory proteins, influencing cellular pathways critical for bacterial growth.

Case Studies and Research Findings

A notable study focused on optimizing pyrazole compounds as antibiotic adjuvants demonstrated that several derivatives exhibited moderate direct antibacterial activity. The study utilized agar diffusion and broth microdilution methods to evaluate the efficacy of these compounds against various Gram-positive and Gram-negative bacteria .

In this context, methyl 3-(1-ethyl-1H-pyrazol-3-YL)propiolate's structural characteristics allow for diverse chemical modifications, enhancing its potential therapeutic applications. For instance, modifications to the ester or substituents on the pyrazole ring could yield compounds with improved potency or selectivity against specific bacterial strains.

Q & A

Q. What are the recommended synthesis protocols for Methyl3-(1-ethyl-1H-pyrazol-3-YL)propiolate?

Methodological Answer: The compound can be synthesized via acid-mediated coupling reactions between substituted phenols and propiolate derivatives. For example:

- Step 1: React phenol derivatives (e.g., resorcinol) with propiolate in the presence of MeSO₃H at room temperature for 2–3 hours. This yields neoflavone derivatives (23–25% yield) .

- Step 2: Optimize reaction conditions by varying acid catalysts (e.g., MeSO₃H, HCl) and reaction times. For resorcinol, MeSO₃H achieves 96% yield of neoflavone, with no flavone byproducts detected .

- Characterization: Use NMR (¹H, ¹³C) and ESI-MS for structural confirmation. For example, pyrazole derivatives exhibit diagnostic peaks in ¹H NMR at δ 5.17–5.19 ppm (ester protons) and δ 8.61 ppm (pyrazole protons) .

Q. Table 1: Reaction Optimization for Neoflavone Synthesis

| Substrate | Catalyst | Time (h) | Yield (%) | Byproduct Detected? |

|---|---|---|---|---|

| Phenol | MeSO₃H | 3 | 25 | Yes (flavone) |

| Resorcinol | MeSO₃H | 2 | 96 | No |

| Resorcinol | HCl | 3 | 90 | No |

Q. How should researchers handle and store this compound safely?

Methodological Answer:

- Handling: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. In case of exposure:

- Skin: Wash with water for 15 minutes; remove contaminated clothing .

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

- Storage: Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous decomposition (e.g., CO, NOₓ) .

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose via licensed waste contractors .

Q. What characterization techniques are essential for confirming the compound’s structure?

Methodological Answer:

- X-ray Crystallography: Use SHELX programs (SHELXL, SHELXS) for structure refinement. For example, SHELXL allows high-resolution refinement of small molecules and twinned macromolecular crystals .

- Spectroscopy:

- ¹H/¹³C NMR: Identify proton environments (e.g., pyrazole ring protons at δ 6.62–7.80 ppm) .

- ESI-MS: Confirm molecular weight (e.g., [M+1]⁺ peaks at m/z 450.2 for related pyrazole esters) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts and maximize yields?

Methodological Answer:

- Variable Screening: Test polar aprotic solvents (DMF, DMSO) to enhance reaction rates. For example, DMF increases neoflavone yield from 10% to 25% while reducing reaction time to 3 hours .

- Acid Selection: Strong protic acids (MeSO₃H) favor regioselective neoflavone formation over flavones. Weak acids (e.g., AcOH) may require longer reaction times .

- Substrate Effects: Electron-rich phenols (e.g., resorcinol) enhance reactivity due to increased nucleophilicity at ortho/para positions .

Q. How can contradictions in crystallographic data be resolved during structural analysis?

Methodological Answer:

Q. Table 2: Common Crystallographic Data Contradictions and Solutions

| Issue | Cause | Resolution Method |

|---|---|---|

| High Rint | Twinning or poor data quality | Re-measure data or use TWIN law |

| Disordered side chains | Thermal motion | Apply SHELXL restraints |

| Missing electron density | Incorrect space group | Re-index using XPREP (SHELX) |

Q. What methodologies assess the environmental impact of this compound in lab settings?

Methodological Answer:

- Ecotoxicity Testing: Conduct Daphnia magna or Aliivibrio fischeri assays to evaluate acute toxicity. Note that current SDS data lack ecotoxicological parameters .

- Degradation Studies: Use HPLC-MS to monitor hydrolysis byproducts under varying pH (4–10). Pyrazole esters are typically stable but may degrade under strong alkaline conditions .

- Waste Disposal: Neutralize acidic residues with NaHCO₃ before incineration by licensed facilities to avoid releasing NOₓ or HCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.